molecular formula C12H12BrFO B1382588 alpha-Bromocyclopentyl-(2-fluorophenyl)ketone CAS No. 1616657-67-0

alpha-Bromocyclopentyl-(2-fluorophenyl)ketone

Cat. No. B1382588
M. Wt: 271.12 g/mol
InChI Key: CBPWOLLZUOVMKE-UHFFFAOYSA-N
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Description

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone is a chemical compound that is used as an intermediate in the synthesis of 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone Hydrochloride . It has a molecular weight of 271.13 and a molecular formula of C12H12BrFO . The full IUPAC name is (1-bromocyclopentyl)-(2-fluorophenyl)methanone .


Synthesis Analysis

The synthesis of alpha-Bromocyclopentyl-(2-fluorophenyl)ketone involves a five-step reaction process. The first step involves the reaction of 2-fluorobenzonitrile with the Grignard reagent cyclopentyl magnesium bromide. This is followed by a bromination reaction to obtain alpha-Bromocyclopentyl-(2-fluorophenyl)ketone .


Molecular Structure Analysis

The molecular structure of alpha-Bromocyclopentyl-(2-fluorophenyl)ketone consists of a cyclopentyl ring attached to a bromine atom and a ketone group. The ketone group is further attached to a 2-fluorophenyl group .


Chemical Reactions Analysis

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone can undergo various chemical reactions. For instance, it can participate in transition metal-free 1,2-additions of polyfluorophenylboronates to aldehydes and ketones . It can also undergo alpha bromination of carbonyl compounds .


Physical And Chemical Properties Analysis

Alpha-Bromocyclopentyl-(2-fluorophenyl)ketone is a light brown oil . It is soluble in ethyl acetate, chloroform, dichloromethane, and hexanes . The compound has a high degree of complexity (248) and a topological polar surface area of 17.1Ų .

properties

IUPAC Name

(1-bromocyclopentyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO/c13-12(7-3-4-8-12)11(15)9-5-1-2-6-10(9)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPWOLLZUOVMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromocyclopentyl-(2-fluorophenyl)ketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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